methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Structure-Activity Relationships and Characterization
A study on the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, closely related to the chemical structure , revealed these compounds as potent and selective inverse agonists at human A3 adenosine receptors. The introduction of specific substituents on the imidazoline ring significantly increased affinity for human A3 adenosine receptors, indicating potential therapeutic applications in targeting these receptors. This research underscores the importance of chemical modifications in enhancing receptor affinity and selectivity, making such compounds promising candidates for further pharmaceutical development (Ozola et al., 2003).
Antioxidant and Anti-Inflammatory Properties
Another study synthesized new derivatives of 1,3-dimethylxanthine with pyrazole at position 8, closely related to the compound of interest, to investigate their antioxidant and anti-inflammatory properties. These compounds showed significant effects on free radical oxidation processes and lipid peroxidation inhibition, demonstrating their potential as antioxidants and anti-inflammatory agents. This suggests the compound's relevance in developing treatments for conditions associated with oxidative stress and inflammation (Кorobko et al., 2018).
Synthesis and Reactions of Imidazole Derivatives
Research on the synthesis and reactions of imidazole derivatives, including imidazole 3-oxides, provided insights into the chemical properties and reactivity of such compounds. These findings are crucial for understanding the chemical behavior of imidazole-based molecules and can inform the development of new compounds with desired biological or chemical properties (Ferguson & Schofield, 1975).
Safety And Hazards
This involves detailing any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
methyl 2-[6-(5-chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-10-6-7-13(21)8-14(10)25-11(2)9-24-15-16(22-19(24)25)23(4)20(29)26(17(15)27)12(3)18(28)30-5/h6-9,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNUNTOHVHAXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate |
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